

In vitro skin permeation testing of Iscotrizinol using Franz diffusion cells

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Compound of Interest

Compound Name: Iscotrizinol

Cat. No.: B143942

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Application Notes and Protocols: In Vitro Skin Permeation of Iscotrizinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iscotrizinol, also known as Diethylhexyl Butamido Triazone, is a highly effective and photostable organic UVB and UVA II filter used in sunscreen formulations.[1][2][3] Its large molecular weight and lipophilic nature suggest it is likely to remain on the surface of the skin or in the upper layers of the stratum corneum, which is desirable for a sunscreen agent to minimize systemic absorption.[4] In vitro skin permeation studies using Franz diffusion cells are a standard method for assessing the percutaneous absorption and skin retention of cosmetic ingredients like **Iscotrizinol**. [5][6][7]

These studies are crucial for evaluating the safety and efficacy of sunscreen formulations, ensuring that the UV filter remains on the skin's surface to provide protection while minimizing penetration into deeper skin layers and systemic circulation.[4][6] The Organisation for Economic Co-operation and Development (OECD) has established guidelines for in vitro skin absorption studies, such as OECD Guideline 428, which provides a framework for conducting these experiments.[8][9][10][11]

This document provides a detailed protocol for assessing the in vitro skin permeation of **Iscotrizinol** using Franz diffusion cells, based on established scientific principles and regulatory guidelines.

Physicochemical Properties of Iscotrizinol

A summary of the key physicochemical properties of **Iscotrizinol** is presented in Table 1. These properties are important for designing and interpreting skin permeation studies.

Property	Value	Reference
INCI Name	Diethylhexyl Butamido Triazone	[2][3]
Chemical Class	Triazine	[1][2]
Molecular Weight	765.98 g/mol	[1][2][12]
Solubility	Very soluble in oils and alcohols; insoluble in water.	[1][2]
UV Protection	UVB and UVA II (peak absorption at 310 nm)	[1][3]
Photostability	Highly photostable	[1][3][13]

Experimental Protocol: In Vitro Skin Permeation of Iscotrizinol

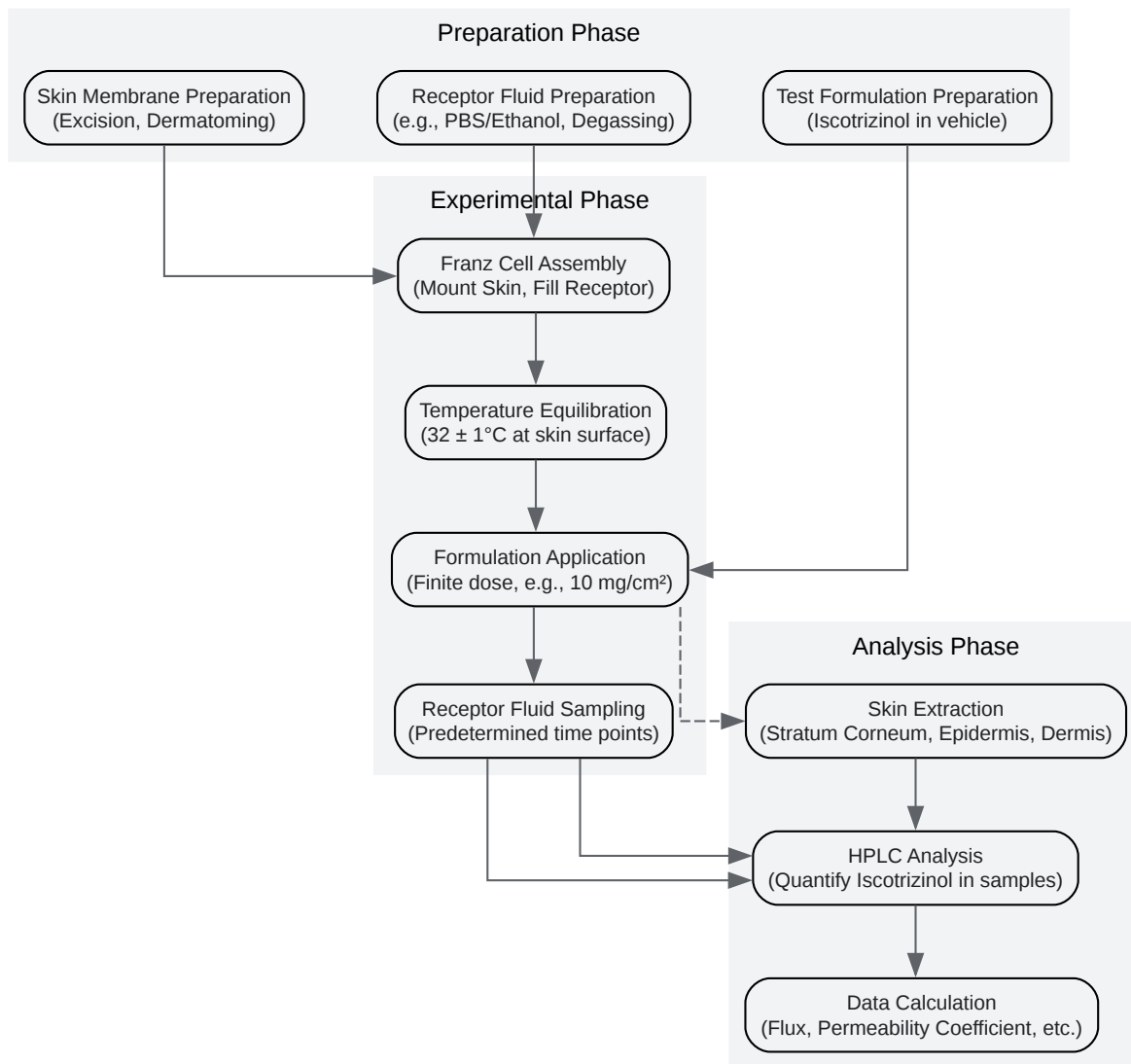
This protocol is based on the principles outlined in OECD Guideline 428 for skin absorption testing.[8][9][11]

Materials and Equipment

- Franz Diffusion Cells: Vertical, static diffusion cells with a known diffusion area.[7]
- Skin Membrane: Excised human or porcine skin. Porcine ear skin is a suitable alternative to human skin due to similar permeability characteristics.[11][14]

- Receptor Fluid: A solution that maintains sink conditions and in which **Iscotrizinol** is stable. Due to **Iscotrizinol**'s lipophilicity, a mixture of phosphate-buffered saline (PBS) and an organic solvent like ethanol (e.g., 50:50 v/v) may be required.[\[5\]](#)[\[15\]](#)
- Test Formulation: A representative sunscreen formulation containing a known concentration of **Iscotrizinol**.
- Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying **Iscotrizinol**.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Standard laboratory equipment: Water bath with circulator, magnetic stirrer, micropipettes, vials, etc.

Experimental Workflow Diagram



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Caption: Experimental workflow for in vitro skin permeation testing.

Step-by-Step Procedure

- Skin Membrane Preparation:

- Excise full-thickness skin (e.g., porcine ear) and remove subcutaneous fat.
- Prepare split-thickness skin membranes (200-400 μm) using a dermatome.
- Visually inspect the skin for integrity.
- Store the prepared skin frozen until use.
- Franz Diffusion Cell Setup:
 - Assemble the Franz diffusion cells, ensuring the dermal side of the skin is in contact with the receptor fluid.[\[15\]](#)
 - Fill the receptor chamber with degassed receptor fluid, avoiding air bubbles.[\[15\]](#)[\[19\]](#)
 - Equilibrate the cells in a circulating water bath to maintain the skin surface temperature at $32 \pm 1^\circ\text{C}$.[\[11\]](#)[\[15\]](#)
 - Stir the receptor fluid continuously.[\[11\]](#)
- Application of Test Formulation:
 - Apply a finite dose of the **Iscotrizinol** formulation (e.g., 10 mg/cm^2) evenly to the surface of the stratum corneum in the donor chamber.[\[5\]](#)
- Sampling:
 - At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.[\[15\]](#)
 - Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.[\[15\]](#)
- End of Experiment and Skin Analysis:
 - At the end of the experiment (e.g., 24 hours), disassemble the cells.
 - Wash the skin surface to remove any unabsorbed formulation.

- Separate the stratum corneum from the remaining epidermis and dermis using tape stripping.
- Extract **Iscotrizinol** from the different skin layers (stratum corneum tapes, epidermis, dermis) and the receptor fluid samples using a suitable solvent.
- Sample Analysis:
 - Quantify the concentration of **Iscotrizinol** in all samples using a validated HPLC-UV method.[\[17\]](#)

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for an in vitro permeation study of a 5% **Iscotrizinol** sunscreen formulation.

Table 2: Cumulative Amount of **Iscotrizinol** Permeated Through Skin

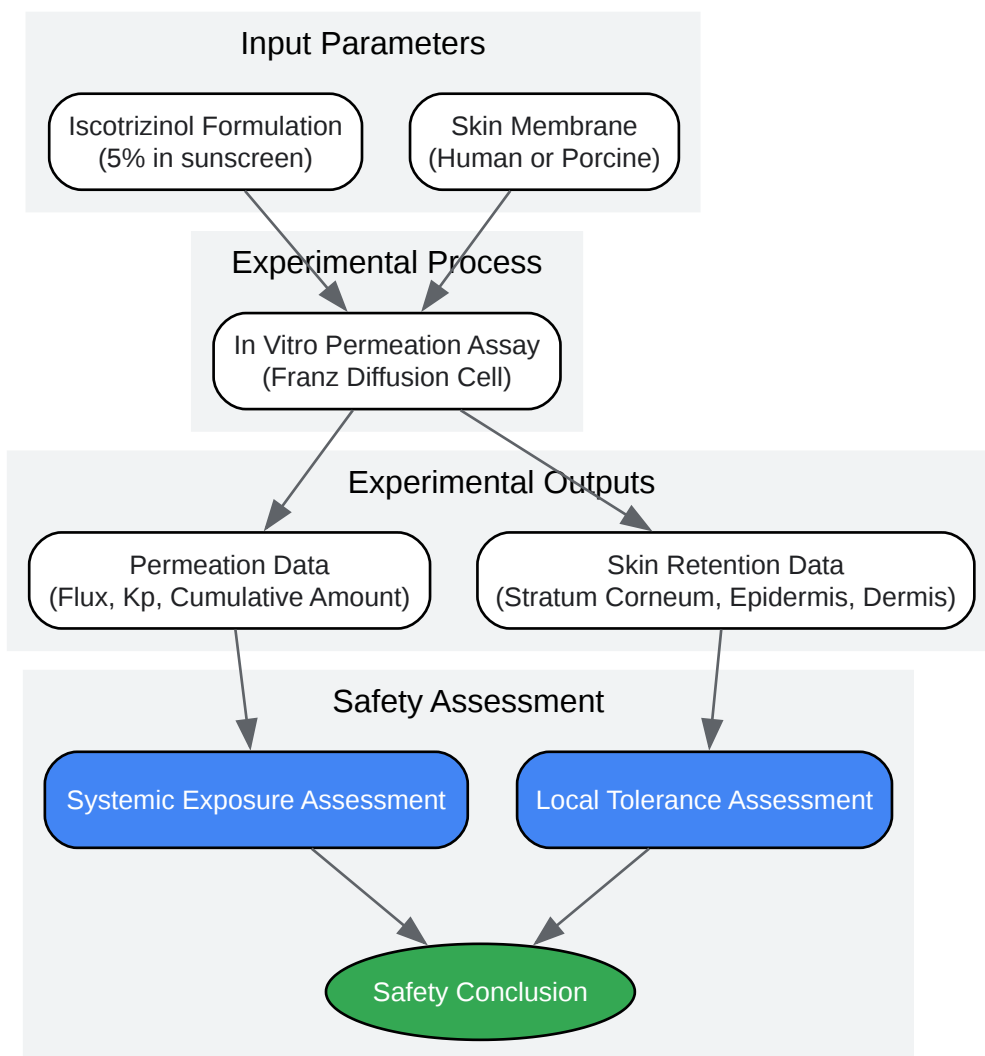
Time (hours)	Cumulative Amount Permeated ($\mu\text{g}/\text{cm}^2$)
0	0.00
2	0.05
4	0.12
6	0.21
8	0.32
12	0.55
24	1.10

Table 3: Skin Permeation and Retention of **Iscotrizinol** at 24 hours

Parameter	Value
Steady-State Flux (Jss) (µg/cm ² /h)	0.04
Permeability Coefficient (Kp) (cm/h)	8.0 x 10 ⁻⁷
Amount in Stratum Corneum (µg/cm ²)	85.6
Amount in Epidermis (µg/cm ²)	5.2
Amount in Dermis (µg/cm ²)	1.8
Total Amount Permeated (µg/cm ²)	1.10
Total Penetrated (Epidermis + Dermis + Permeated) (µg/cm ²)	8.1
Mass Balance (%)	95.8

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in assessing the safety of a topical ingredient like **Iscotrizinol** based on skin permeation data.



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Caption: Logical flow for safety assessment based on permeation data.

Conclusion

The in vitro Franz diffusion cell model is a valuable tool for assessing the skin permeation and retention of the UV filter **Iscotrizinol**. The provided protocol, based on established guidelines, offers a robust method for generating data to support the safety and efficacy evaluation of sunscreen formulations. The hypothetical data suggest that **Iscotrizinol**, when applied in a typical sunscreen formulation, exhibits low skin permeation, with the majority of the compound remaining in the stratum corneum. This is a desirable characteristic for a sunscreen active ingredient, indicating a low potential for systemic absorption.

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